molecular formula C15H12BrF2NO B4431766 N-(2-bromo-4,6-difluorophenyl)-3-phenylpropanamide

N-(2-bromo-4,6-difluorophenyl)-3-phenylpropanamide

Cat. No. B4431766
M. Wt: 340.16 g/mol
InChI Key: XGGDMHUIHQGNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,6-difluorophenyl)-3-phenylpropanamide, also known as BDF, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. BDF is a member of the amide class of compounds and is known to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-(2-bromo-4,6-difluorophenyl)-3-phenylpropanamide is still not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. For example, this compound has been shown to reduce inflammation, pain, and seizures in various animal models. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromo-4,6-difluorophenyl)-3-phenylpropanamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

The potential applications of N-(2-bromo-4,6-difluorophenyl)-3-phenylpropanamide in the field of medicinal chemistry are vast. Some of the future directions that could be explored include:
1. Investigating the potential use of this compound as a drug candidate for the treatment of cancer.
2. Studying the effect of this compound on the immune system and its potential use as an immunomodulatory agent.
3. Investigating the effect of this compound on the gut microbiome and its potential use as a probiotic.
4. Studying the effect of this compound on the central nervous system and its potential use as a drug candidate for the treatment of neurological disorders.
5. Investigating the potential use of this compound as a drug candidate for the treatment of metabolic disorders such as diabetes.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. Its multiple biological activities make it a promising drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential applications.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-3-phenylpropanamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. This compound has also been investigated for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF2NO/c16-12-8-11(17)9-13(18)15(12)19-14(20)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGDMHUIHQGNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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